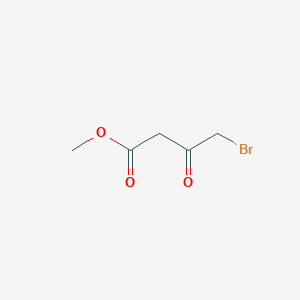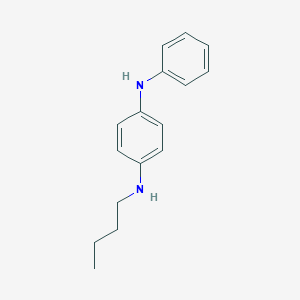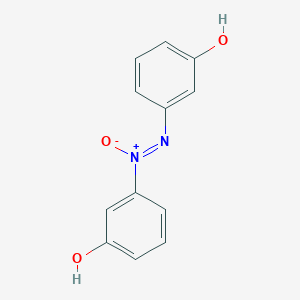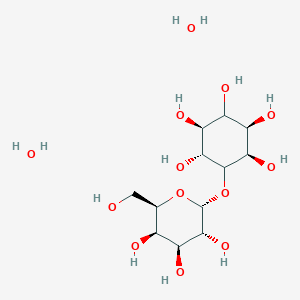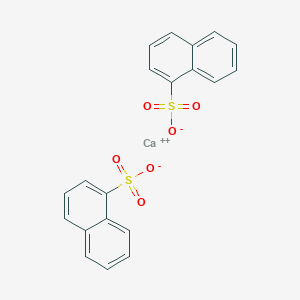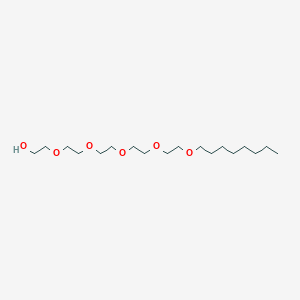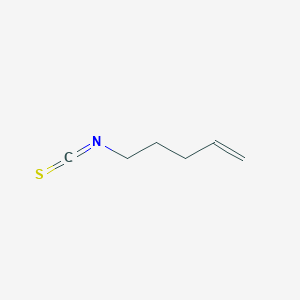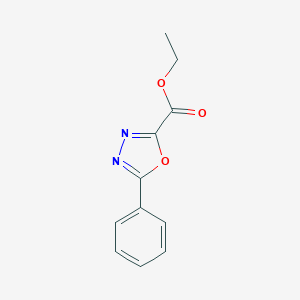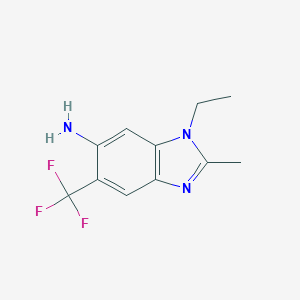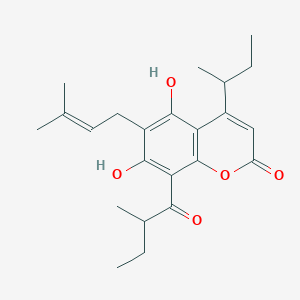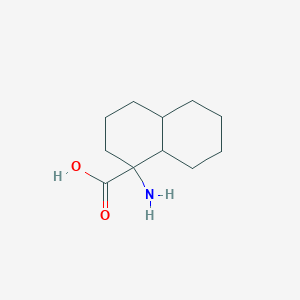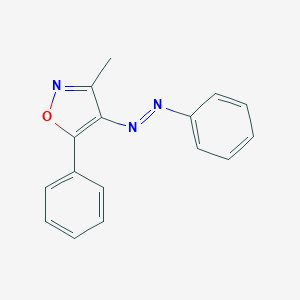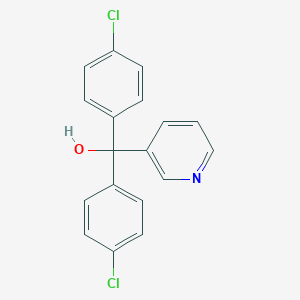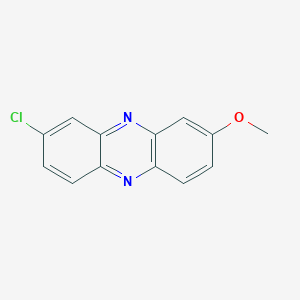
2-Chloro-8-methoxyphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-methoxyphenazine (CMP) is a chemical compound that belongs to the phenazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. CMP has been found to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-methoxyphenazine is not fully understood. However, it is believed to act by disrupting the integrity of bacterial and fungal cell membranes, leading to cell death. In cancer cells, 2-Chloro-8-methoxyphenazine induces apoptosis by activating the intrinsic apoptotic pathway. 2-Chloro-8-methoxyphenazine has also been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function.
Biochemische Und Physiologische Effekte
2-Chloro-8-methoxyphenazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. 2-Chloro-8-methoxyphenazine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-Chloro-8-methoxyphenazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-8-methoxyphenazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. 2-Chloro-8-methoxyphenazine also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for investigating these areas. However, there are also limitations to the use of 2-Chloro-8-methoxyphenazine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Chloro-8-methoxyphenazine has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-8-methoxyphenazine. One area of interest is the development of novel synthetic routes for the production of 2-Chloro-8-methoxyphenazine and related compounds. Another area of research is the investigation of the mechanism of action of 2-Chloro-8-methoxyphenazine, which could lead to the development of new drugs with similar properties. Additionally, the potential applications of 2-Chloro-8-methoxyphenazine in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.
Synthesemethoden
The synthesis of 2-Chloro-8-methoxyphenazine involves the reaction of 2-chloro-8-nitrophenazine with methanol in the presence of a reducing agent such as iron powder. The resulting product is then purified through a series of recrystallization steps to obtain pure 2-Chloro-8-methoxyphenazine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-methoxyphenazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. 2-Chloro-8-methoxyphenazine has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-Chloro-8-methoxyphenazine has been found to inhibit the activity of certain enzymes such as xanthine oxidase and acetylcholinesterase, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
18450-08-3 |
|---|---|
Produktname |
2-Chloro-8-methoxyphenazine |
Molekularformel |
C13H9ClN2O |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
2-chloro-8-methoxyphenazine |
InChI |
InChI=1S/C13H9ClN2O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,1H3 |
InChI-Schlüssel |
CMIJNPNNJHHINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
Synonyme |
2-Chloro-8-methoxyphenazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



